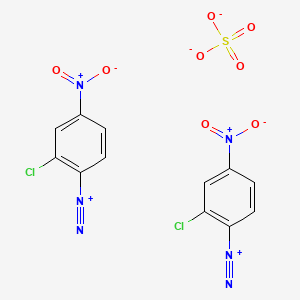

2-chloro-4-nitrobenzenediazonium;sulfate

Description

Historical Context and Evolution of Diazotization Chemistry

The journey of diazonium salts began in 1858 with the pioneering work of German chemist Johann Peter Griess. epa.govnih.govnih.gov His discovery of the diazotization reaction, the process of converting a primary aromatic amine into a diazonium salt, was a watershed moment in organic chemistry. epa.govnih.govnih.govijirset.com This reaction, typically carried out by treating an aromatic amine with nitrous acid in the presence of a stronger acid, opened up a new world of synthetic possibilities. alfa-chemistry.complos.org

Initially, the focus of diazotization chemistry was heavily centered on the burgeoning synthetic dye industry. ijirset.comscialert.net The ability to create a vast spectrum of vibrant and lightfast colors revolutionized the textile industry and spurred further research into the reactions of these novel compounds. vulcanchem.commiracosta.edu Over time, the synthetic utility of arenediazonium salts expanded far beyond dye manufacturing, evolving into a fundamental tool for organic chemists to perform a variety of transformations on the aromatic ring. chemsrc.com

Structural Features and Electronic Properties Pertinent to Reactivity in Arenediazonium Cations

The reactivity of arenediazonium cations is intrinsically linked to their unique structural and electronic characteristics. The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, a property that significantly influences the electron density of the attached aromatic ring. nih.gov This strong electron-withdrawing nature is evident in the linear C-N⁺≡N linkage, with the N⁺≡N bond distance being very similar to that of the dinitrogen molecule, indicating a very strong triple bond. nih.gov

The positive charge of the diazonium group is delocalized across the two nitrogen atoms and can also be delocalized onto the π-system of the aromatic ring through resonance. epa.gov This delocalization contributes to the relative stability of arenediazonium salts compared to their highly unstable aliphatic counterparts. epa.gov However, the diazonium group's primary contribution to reactivity is its exceptional ability to act as a leaving group. The departure of a molecule of dinitrogen (N₂), a thermodynamically very stable and inert gas, is a powerful driving force for reactions involving the displacement of the diazonium group.

The electrophilic character of the terminal nitrogen atom in the diazonium cation allows it to react with electron-rich aromatic compounds in what are known as azo coupling reactions, forming the basis of azo dye synthesis. epa.gov The substituents on the aromatic ring play a crucial role in modulating the reactivity of the arenediazonium cation. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the diazonium ion, making it a more potent coupling partner. Conversely, electron-donating groups decrease the reactivity of the diazonium salt. nih.gov

Role of 2-Chloro-4-nitrobenzenediazonium;sulfate (B86663) within the Broader Field of Substituted Diazonium Salts

Within the vast family of substituted diazonium salts, 2-chloro-4-nitrobenzenediazonium;sulfate holds a significant position, primarily as a key intermediate in the synthesis of azo dyes. Its structure, featuring both a chloro and a nitro substituent on the benzene (B151609) ring, imparts specific reactivity that is highly desirable in certain applications.

The synthesis of 2-chloro-4-nitrobenzenediazonium;sulfate is achieved through the diazotization of 2-chloro-4-nitroaniline (B86195). This reaction is typically performed at low temperatures (0–5°C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid. The presence of both the chloro and nitro groups, which are strong electron-withdrawing groups, increases the electrophilicity of the resulting diazonium salt. This enhanced electrophilicity makes it a highly effective coupling component in the formation of azo dyes.

The sulfate anion serves as the counter-ion to the positively charged diazonium cation. The choice of counter-ion can significantly impact the stability and solubility of the diazonium salt.

Significance of Diazonium Salt Stability for Synthetic Utility

The stability of arenediazonium salts is a critical factor that dictates their practical application in organic synthesis. While they are considerably more stable than their aliphatic counterparts, many arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state. This inherent instability necessitates careful handling and often requires that they be prepared and used in situ at low temperatures, typically between 0 and 5°C. plos.org

The stability of an arenediazonium salt is influenced by several factors:

Temperature: As temperature increases, the rate of decomposition of the diazonium salt also increases.

Counter-ion: The nature of the anion associated with the diazonium cation plays a significant role in its stability. nih.gov For instance, diazonium salts with chloride or nitrate (B79036) anions are often explosive, whereas those with tetrafluoroborate (B81430) or tosylate anions are generally more stable and can sometimes be isolated. nih.gov

Substituents on the Aromatic Ring: The electronic nature of the substituents on the benzene ring can affect the stability of the diazonium salt. Electron-withdrawing groups can, in some cases, enhance thermal stability.

The controlled stability of diazonium salts is paramount for their synthetic utility. A salt that is too unstable will decompose before it can react in the desired manner, leading to low yields and potential safety hazards. Conversely, a salt that is overly stable may lack the necessary reactivity for certain transformations. Therefore, achieving a balance between stability and reactivity is key to the successful application of these versatile intermediates in the synthesis of a wide range of organic compounds.

| Property | Description |

| CAS Number | 68391-43-5 |

| Molecular Formula | C₁₂H₆Cl₂N₆O₈S |

| Molecular Weight | 465.2 g/mol |

| IUPAC Name | 2-chloro-4-nitrobenzenediazonium;sulfate |

| Primary Application | Intermediate in dye synthesis |

| Synthesis Method | Diazotization of 2-chloro-4-nitroaniline |

| Key Reactivity | Electrophilic coupling reactions |

| Parameter | Condition |

| Temperature | 0–5°C |

| Reagents | 2-chloro-4-nitroaniline, Sodium Nitrite, Sulfuric Acid |

| Reaction Type | Diazotization |

| Key Feature | Low temperature is crucial to prevent decomposition |

Structure

3D Structure of Parent

Properties

CAS No. |

68391-43-5 |

|---|---|

Molecular Formula |

C12H6Cl2N6O8S |

Molecular Weight |

465.2 g/mol |

IUPAC Name |

2-chloro-4-nitrobenzenediazonium;sulfate |

InChI |

InChI=1S/2C6H3ClN3O2.H2O4S/c2*7-5-3-4(10(11)12)1-2-6(5)9-8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

ZCJWMAWJAJTAEO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Nitrobenzenediazonium;sulfate

Classical Diazotization Protocols

The traditional and most widely employed method for the synthesis of 2-chloro-4-nitrobenzenediazonium;sulfate (B86663) involves the reaction of 2-chloro-4-nitroaniline (B86195) with a source of nitrous acid in a strong acidic medium.

Diazotization of Corresponding Primary Aromatic Amines with Nitrous Acid/Sodium Nitrite (B80452)

The cornerstone of classical diazotization is the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid. unacademy.com In the case of 2-chloro-4-nitrobenzenediazonium;sulfate, the primary aromatic amine, 2-chloro-4-nitroaniline, is suspended in an acidic medium, typically aqueous sulfuric acid, and cooled to a low temperature, generally between 0 and 5°C. vulcanchem.com A solution of sodium nitrite is then added dropwise to the suspension. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. vulcanchem.com

The reaction proceeds through the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the amino group of the 2-chloro-4-nitroaniline. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the 2-chloro-4-nitrobenzenediazonium cation. unacademy.com The electron-withdrawing nature of the nitro and chloro substituents on the aniline (B41778) ring can influence the reaction rate. vulcanchem.com

A typical procedure involves suspending 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid, glacial acetic acid, and ice, followed by the addition of a sodium nitrite solution. researchgate.net While this example uses hydrochloric acid, the principle remains the same when sulfuric acid is used to obtain the sulfate salt. Another patented method describes adding a 30% sodium nitrite solution to a cooled (0°C) suspension of a wet cake of 2-chloro-4-nitroaniline in sulfuric acid over several hours to yield the diazonium salt solution. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 0–5°C | vulcanchem.com |

| Reaction Time | 30–120 minutes | vulcanchem.com |

| Molar Ratio (Aniline:Acid) | 1:2–1:3 (with HCl) | vulcanchem.com |

| Solvent | Aqueous H₂SO₄ or HCl | vulcanchem.comgoogle.com |

Influence of Acidic Media (e.g., Sulfuric Acid) on Salt Formation and Stability

The choice and concentration of the acidic medium play a pivotal role in the formation and stability of the diazonium salt. Sulfuric acid is frequently used in industrial settings for diazotization reactions. google.com The acid serves multiple purposes: it acts as a solvent for the amine, facilitates the generation of the reactive nitrosonium ion from sodium nitrite, and provides the counterion for the resulting diazonium salt. unacademy.com

The stability of the diazonium salt is significantly influenced by the nature of the counterion. Larger, non-nucleophilic anions generally confer greater stability to the diazonium salt. researchgate.net While chloride ions can be nucleophilic and potentially lead to side reactions, the sulfate (SO₄²⁻) and hydrogen sulfate (HSO₄⁻) ions from sulfuric acid are less nucleophilic, which can enhance the stability of the diazonium salt in solution. chemsrc.com However, diazonium salts are inherently unstable and are typically used in situ immediately after their preparation. vulcanchem.com

The concentration of sulfuric acid can also affect the reaction. In some cases, a mixture of sulfuric acid and other acids, such as acetic acid, is used to control the reaction conditions. researchgate.net For weakly basic amines, such as those with multiple electron-withdrawing groups, diazotization can be carried out in concentrated sulfuric acid, sometimes with the use of nitrosylsulfuric acid. google.comgoogle.com

Modern and Optimized Synthetic Approaches

To address some of the limitations of classical diazotization, such as the use of strong mineral acids and the potential for side reactions, modern and optimized synthetic approaches have been developed.

Mild Diazotization Protocols Utilizing Alkyl Nitrites

Alkyl nitrites, such as isoamyl nitrite and tert-butyl nitrite (TBN), serve as alternative diazotizing agents that can be used under milder and often non-aqueous conditions. orgsyn.orgnih.gov These reagents are particularly useful for the diazotization of anilines that may be sensitive to strong acidic conditions. mdpi.com The reaction with alkyl nitrites typically proceeds by releasing a nitrosonium ion or a related nitrosating species.

A general procedure involves dissolving the primary aromatic amine in an organic solvent, such as tetrahydrofuran (B95107), and then adding the alkyl nitrite. orgsyn.org This method avoids the use of strong aqueous acids and can lead to cleaner reactions with easier work-up procedures. For instance, a procedure for the diazotization of anthranilic acid using isoamyl nitrite in tetrahydrofuran has been described, which could be adapted for 2-chloro-4-nitroaniline. orgsyn.org

| Alkyl Nitrite | Typical Solvent | Advantages | Reference |

|---|---|---|---|

| Isoamyl nitrite | Tetrahydrofuran | Mild conditions, non-aqueous | orgsyn.org |

| tert-Butyl nitrite (TBN) | Various organic solvents | Good safety profile, versatile | nih.gov |

| n-Butyl nitrite | Organic solvents | Alternative to TBN | mdpi.com |

| Isobutyl nitrite | Organic solvents | Alternative to TBN | mdpi.com |

Alternative Diazotizing Agents and Reaction Conditions

Beyond sodium nitrite and alkyl nitrites, other reagents and conditions have been explored for the diazotization of aromatic amines. Nitrosylsulfuric acid, prepared from sodium nitrite and sulfuric acid, is a powerful diazotizing agent often used for weakly basic anilines in concentrated sulfuric acid. google.comgoogle.com This method ensures a high concentration of the nitrosating species, which can be necessary for less reactive anilines.

Patented procedures describe the use of 40% nitrosylsulfuric acid solution for the diazotization of substituted anilines like 6-chloro-2,4-dinitroaniline and 2,6-dichloro-4-nitroaniline (B1670479) in sulfuric acid of varying concentrations (from 40% to 98%). google.com These reactions are typically carried out at temperatures between 25 and 30°C. google.com

Another approach involves "green" chemistry principles, such as the use of p-toluenesulfonic acid as a solid acid catalyst for diazotization by grinding, which avoids the use of strong inorganic acids and toxic solvents. icrc.ac.ir

Influence of Counterions on Synthetic Utility and Isolatability

The counterion associated with the diazonium cation has a profound impact on the salt's stability, solubility, and synthetic utility. While 2-chloro-4-nitrobenzenediazonium;sulfate is commonly generated and used in solution, the isolation of solid diazonium salts is often desirable for certain applications.

The stability of isolated diazonium salts generally increases with the size and non-nucleophilic character of the counterion. researchgate.net For example, diazonium salts with tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions are known to be significantly more stable than those with chloride (Cl⁻) or sulfate (SO₄²⁻) anions, and can often be isolated as crystalline solids. acs.org The enhanced stability of tetrafluoroborate salts makes them valuable reagents in reactions like the Balz-Schiemann reaction for the synthesis of aryl fluorides. semanticscholar.org

The sulfate counterion, being dianionic, can form salts with a 2:1 stoichiometry of diazonium cation to sulfate anion. epa.gov While sulfate salts are generally more stable than chloride salts, they are typically less stable and more soluble in water than tetrafluoroborate salts, making their isolation more challenging. The choice of counterion, therefore, represents a trade-off between stability, ease of isolation, and cost. For many applications, particularly in the synthesis of azo dyes where the diazonium salt is used immediately in an aqueous coupling reaction, the in situ generation of the sulfate salt is a practical and economical choice. wikipedia.org

| Counterion | General Stability | Isolatability | Common Applications | Reference |

|---|---|---|---|---|

| Chloride (Cl⁻) | Low | Difficult | In situ Sandmeyer reactions | researchgate.net |

| Sulfate (SO₄²⁻/HSO₄⁻) | Moderate | Challenging | Azo coupling reactions | unacademy.com |

| Tetrafluoroborate (BF₄⁻) | High | Good | Balz-Schiemann reaction, Suzuki coupling | acs.org |

| Hexafluorophosphate (PF₆⁻) | High | Good | Specialized syntheses | acs.org |

Comparison of Sulfate, Halide, and Tetrafluoroborate Salts for Handling and Reactivity

The stability and, consequently, the handling safety of arenediazonium salts are significantly influenced by the nature of the counterion (anion). researchgate.net While simple halide salts (e.g., chlorides) are common, they are often highly reactive and can be hazardous to isolate due to their potential to decompose explosively. whiterose.ac.ukat.ua In contrast, salts with more complex and non-nucleophilic anions like tetrafluoroborate (BF₄⁻), tosylate (CH₃C₆H₄SO₃⁻), and sulfate (SO₄²⁻) generally exhibit enhanced thermal stability. whiterose.ac.ukat.uaresearchgate.net

Aryl diazonium tetrafluoroborate salts are frequently considered stable enough for isolation, storage, and handling, a characteristic attributed to the large, non-coordinating nature of the BF₄⁻ anion. whiterose.ac.ukat.ua This stability makes them valuable reagents in various transformations. researchgate.net Similarly, sulfonate salts, including tosylates and even the simple sulfate, are recognized as good alternatives for increasing the stability of the diazonium cation. researchgate.net The choice of counterion directly impacts the salt's physical properties, such as crystallinity and solubility, which in turn affects its utility in subsequent reactions.

The reactivity of the diazonium salt is also linked to its counterion. While greater stability is advantageous for handling and storage, the salt must remain sufficiently reactive for its intended synthetic purpose. Tetrafluoroborate salts, for example, are widely used in Suzuki-Miyaura reactions, where they demonstrate higher reactivity than corresponding aryl halides, allowing for milder reaction conditions. researchgate.net The sulfate counterion in 2-chloro-4-nitrobenzenediazonium;sulfate provides a balance of moderate stability, allowing for its use as an intermediate in syntheses, such as the production of azo dyes. researchgate.net

| Counterion | General Stability | Handling Characteristics | Typical Reactivity |

|---|---|---|---|

| Halide (e.g., Cl⁻) | Low; often unstable and potentially explosive when isolated. whiterose.ac.ukat.ua | Typically generated and used in situ; isolation is hazardous. researchgate.net | High |

| Sulfate (SO₄²⁻) | Moderate; more stable than halides. researchgate.net | Can sometimes be isolated, offering a balance between stability and reactivity. researchgate.net | Good |

| Tetrafluoroborate (BF₄⁻) | High; often thermally stable and non-explosive. whiterose.ac.ukshu.ac.uk | Generally considered safe to isolate, handle, and store as a solid. at.ua | High; more reactive than aryl halides in cross-coupling reactions. researchgate.net |

Preparation of Stabilized Diazonium Salts for Extended Benchtop Life

The inherent instability of many diazonium salts poses significant challenges for their storage and use, driving research into methods for their stabilization. A primary strategy involves the selection of a suitable counterion, as discussed previously. A notable example is the synthesis of arenediazonium tosylates, which have demonstrated exceptional stability. organic-chemistry.org These salts can be prepared using a polymer-supported nitrite reagent with p-toluenesulfonic acid, yielding pure, solid diazonium tosylates that are thermally stable, non-explosive, and can be stored at room temperature for months without significant decomposition. organic-chemistry.org

Another effective method for stabilization is the conversion of the diazonium salt into a more stable derivative, such as a triazene (B1217601). whiterose.ac.ukat.ua Triazenes are formed by reacting the diazonium salt with a primary or secondary amine. This transformation effectively "protects" the reactive diazonium group. The diazonium salt can be regenerated later by treating the triazene with acid. researchgate.net Studies comparing the thermal stabilities of diazonium salts and their corresponding triazenes using differential scanning calorimetry (DSC) have shown that triazenes are significantly more stable, with many exhibiting stability above 200 °C. whiterose.ac.ukat.ua

Stabilization can also be achieved by forming complex double salts. Historically, this involves reacting the diazonium chloride with an inorganic salt, such as zinc chloride, to form a more stable complex known in the dye industry as a "Fast Color Salt". googleapis.com Various other stabilizing agents, including aromatic sulfonic acids, have also been employed for this purpose. googleapis.com

| Stabilization Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Use of Stabilizing Counterions | Employing non-nucleophilic, bulky anions like tosylate (TsO⁻) or tetrafluoroborate (BF₄⁻) instead of simple halides. | Yields solid salts that are often thermally stable, non-explosive, and can be stored for extended periods. | organic-chemistry.org |

| Conversion to Triazenes | Reaction of the diazonium salt with a secondary amine (e.g., piperidine) to form a stable triazene derivative. | Significantly enhances thermal stability; the diazonium functionality can be regenerated by acid treatment. | whiterose.ac.ukat.ua |

| Formation of Complex Double Salts | Combining the diazonium salt with an inorganic salt (e.g., ZnCl₂) to form a more stable complex. | A traditional industrial method to produce stable, solid forms of diazonium salts for use in dyeing. | googleapis.com |

Process Intensification and Continuous Manufacturing Strategies

Given the reactive and often hazardous nature of diazonium intermediates, modern manufacturing strategies are moving away from traditional batch processing towards process intensification, particularly through continuous flow chemistry. dntb.gov.uanih.gov This approach offers significant advantages in safety, control, and efficiency.

Flow Chemistry Approaches for Diazonium Salt Formation

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. stolichem.com This methodology is exceptionally well-suited for the synthesis of diazonium salts. dntb.gov.uanih.gov In a typical flow setup, streams of the precursor aniline (e.g., 2-chloro-4-nitroaniline) dissolved in acid and a diazotizing agent (e.g., sodium nitrite in water) are continuously pumped and combined in a T-mixer. researchgate.net The mixture then flows through a temperature-controlled reactor coil, where the diazotization reaction occurs over a specific residence time before the product stream is used directly in a subsequent reaction. researchgate.networktribe.com

This technique allows for precise control over reaction parameters such as stoichiometry, mixing, temperature, and residence time. nih.govmt.com Researchers have explored various flow procedures, including aqueous, organic, and solid-phase methods, to optimize the formation of diazonium salts. nih.govafricacommons.net For instance, investigations have shown that for many substrates, the formation of the diazonium salt is rapid, often completing in less than 2.5 minutes of residence time even at low temperatures. nih.gov

Advantages of Flow Reactors for Reactive Intermediates

The use of flow reactors for generating and consuming reactive intermediates like 2-chloro-4-nitrobenzenediazonium;sulfate offers numerous compelling advantages over batch production. nih.gov

Enhanced Safety: The most significant benefit is improved safety. stolichem.comnjbio.com The small internal volume of a flow reactor ensures that only a minimal quantity of the hazardous diazonium salt exists at any given moment. njbio.com This drastically reduces the risk associated with the accumulation of potentially explosive intermediates, which is a major concern in large-scale batch reactors. stolichem.com Furthermore, the risk of a runaway reaction is virtually eliminated because the feed of reactants can be stopped instantly if an issue arises. njbio.com

Superior Heat and Mass Transfer: Flow reactors, due to their high surface-area-to-volume ratio, exhibit exceptionally efficient heat transfer. stolichem.comacs.org This allows for precise temperature control, preventing the formation of local hot spots that can lead to decomposition and the formation of byproducts in batch processes. acs.org Similarly, efficient micromixing ensures a homogeneous reaction mixture, leading to more consistent product quality. njbio.com

Improved Control and Reproducibility: Key reaction parameters are controlled with high precision, leading to better reproducibility and higher product quality with fewer impurities. stolichem.commt.com Residence time, for example, is accurately determined by the reactor volume and flow rate, allowing for fine-tuning of the reaction progress. njbio.com

Facilitation of Telescoped Reactions: Flow systems are ideal for "telescoping" reactions, where the unstable intermediate is generated and immediately consumed in a subsequent step without isolation. researchgate.net The effluent from the diazotization reactor containing the 2-chloro-4-nitrobenzenediazonium;sulfate can be directly mixed with a stream of a coupling partner, minimizing the lifetime of the hazardous intermediate. researchgate.net

Advanced Analytical and Spectroscopic Studies in Support of Mechanistic Investigations

Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Spectroscopy provides a powerful, non-invasive window into the chemical transformations occurring during the synthesis and subsequent reactions of 2-chloro-4-nitrobenzenediazonium sulfate (B86663).

UV-Visible spectroscopy is a fundamental tool for monitoring the diazotization of 2-chloro-4-nitroaniline (B86195) and the subsequent coupling reactions of the resulting diazonium salt. The formation of the 2-chloro-4-nitrobenzenediazonium cation from its precursor amine leads to distinct changes in the electronic absorption spectrum. The disappearance of the characteristic absorbance bands of the aniline (B41778) precursor and the concurrent emergence of new bands associated with the diazonium salt allow for real-time tracking of the reaction's progress.

Diazonium salts, including 2-chloro-4-nitrobenzenediazonium, typically exhibit weak absorption bands in the visible region of the spectrum. rsc.org This characteristic is crucial for understanding photochemical reactions. rsc.org The progress of coupling reactions can also be monitored by observing the formation of the highly conjugated azo dye product, which displays a strong absorption band at a longer wavelength in the visible spectrum, corresponding to its color. najah.edu Kinetic studies of diazotization and decomposition reactions frequently employ UV-Vis spectrophotometry to determine reaction rates by tracking the change in absorbance over time. researchgate.net

| Compound | Typical λmax Range (nm) | Notes |

| 2-Chloro-4-nitroaniline (Precursor) | 350-400 | The exact maximum depends on the solvent. |

| 2-Chloro-4-nitrobenzenediazonium cation | 250-280 (UV), weak absorbance >400 | Exhibits characteristic UV absorption and sometimes weak visible bands. rsc.org |

| Azo Dye Product | 450-550 | Strong absorption in the visible range, responsible for the dye's color. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying key functional groups and confirming the structural transformation from the precursor amine to the diazonium salt.

The most significant spectral feature for identifying 2-chloro-4-nitrobenzenediazonium sulfate is the characteristic stretching vibration of the diazonium group (-N₂⁺). This bond gives rise to a strong and sharp absorption band in a relatively uncluttered region of the spectrum.

Infrared (IR) Spectroscopy : The diazotization process can be monitored using in situ FTIR spectroscopy. nih.gov This involves observing the disappearance of the N-H stretching vibrations of the primary amine group in 2-chloro-4-nitroaniline (typically found in the 3300-3500 cm⁻¹ region) and the appearance of the strong -N₂⁺ stretching band. nih.gov

Raman Spectroscopy : Raman spectroscopy is particularly effective for detecting the diazonium group. The symmetric N≡N stretching vibration results in a very strong and easily identifiable peak, typically in the range of 2285-2305 cm⁻¹. ifremer.frimedpub.com This technique is highly accurate for confirming the presence of the diazonium salt. ifremer.fr

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Change During Diazotization |

| Amine (N-H stretch) | IR | 3300 - 3500 | Disappears |

| Diazonium (N≡N stretch) | IR / Raman | 2230 - 2305 | Appears imedpub.com |

| Nitro (NO₂) asymmetric stretch | IR / Raman | 1500 - 1550 | Minor shift |

| Nitro (NO₂) symmetric stretch | IR / Raman | 1330 - 1370 | Minor shift nih.gov |

While the inherent instability of diazonium salts makes their direct NMR characterization challenging, NMR spectroscopy is the definitive tool for the structural elucidation of the stable azo dye products resulting from their coupling reactions. psu.edudigitellinc.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the final product.

Upon the formation of an azo dye from 2-chloro-4-nitrobenzenediazonium sulfate, significant changes in the chemical shifts of the aromatic protons are observed. Protons located ortho (adjacent) to the newly formed azo linkage (-N=N-) typically experience a notable downfield shift due to the electron-withdrawing nature of this group. psu.edunih.gov Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, confirming the precise structure of the synthesized dye. digitellinc.comnih.gov

| Proton Environment | Typical ¹H NMR Chemical Shift (δ, ppm) | Rationale |

| Aromatic protons of precursor | 6.5 - 8.0 | Standard aromatic region. |

| Aromatic protons ortho to azo group in product | 7.5 - 8.5 | Deshielded by the electron-withdrawing azo linkage. psu.edu |

| Aromatic protons meta/para to azo group in product | 7.0 - 8.0 | Less affected, but shifts depend on the overall substitution pattern. |

Chromatographic Methods for Product Analysis and Purity Assessment in Synthesis

Chromatographic techniques are vital for separating complex reaction mixtures, enabling the quantification of reactants and products, and assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both kinetic analysis and preparative separation in syntheses involving 2-chloro-4-nitrobenzenediazonium sulfate. By separating components of a mixture based on their differential partitioning between a stationary and a mobile phase, HPLC allows for precise quantification.

In kinetic studies, aliquots can be taken from a reaction mixture at various time points and analyzed by HPLC to determine the concentration of the starting material, the diazonium intermediate, and the final product. researchgate.net This data is crucial for understanding reaction mechanisms and optimizing conditions. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer). upce.cz The high resolving power of HPLC also makes it an excellent method for purifying the synthesized azo dyes and assessing their final purity. plos.org

| Parameter | Typical Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium (B1175870) acetate) upce.czchem-agilent.com | Elutes compounds with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of compounds by their absorbance, allowing for quantification. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |

| Temperature | 25 - 40 °C upce.cz | Ensures reproducible retention times. |

Mass Spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is a powerful tool for the unambiguous identification of reaction products, byproducts, and potential metabolites. upce.cz MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct information about their molecular weight.

Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing azo dyes, as it allows the molecular ion to be detected with minimal fragmentation. upce.czepa.gov For the 2-chloro-4-nitrobenzenediazonium cation, a key fragmentation pathway would be the loss of a neutral dinitrogen (N₂) molecule, a characteristic feature of diazonium compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a product. nih.gov This is critical for confirming the identity of newly synthesized compounds and for identifying unknown byproducts or degradation products in complex mixtures. plos.org

| Analyte | Ionization Mode | Expected [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| 2-Chloro-4-nitrobenzenediazonium cation | Positive (ESI) | 184.0 (for cation C₆H₃ClN₃O₂⁺) | 156.0 (Loss of N₂) |

| Example Azo Product (e.g., coupled with phenol) | Negative (ESI) | 276.0 (for C₁₂H₈ClN₃O₃) | Fragments related to cleavage of the azo bond or loss of substituents. |

Solid-State Characterization of Diazonium Salts for Synthetic Stability Assessment

The stability of solid diazonium salts is influenced by various factors including the nature of the substituents on the aromatic ring, the counter-ion, and the crystalline structure. For 2-chloro-4-nitrobenzenediazonium;sulfate, the electron-withdrawing nature of both the chloro and nitro groups is expected to have a significant impact on its stability profile.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides valuable information about the elemental composition and chemical states of the atoms on the surface of a material. In the context of 2-chloro-4-nitrobenzenediazonium;sulfate, XPS is instrumental in confirming the successful functionalization of various substrates and in assessing the integrity of the diazonium salt on the surface.

When a surface is modified with 2-chloro-4-nitrobenzenediazonium;sulfate, XPS analysis is expected to reveal the presence of C, N, O, Cl, and S. High-resolution spectra of the core levels of these elements can provide detailed information about their chemical environment. For instance, the N 1s spectrum would be of particular interest as it can distinguish between the nitrogen atoms of the diazonium group (-N≡N⁺) and the nitro group (-NO₂). The diazonium nitrogen typically appears at a higher binding energy compared to other nitrogen species due to its positive charge. The binding energies of the C 1s, Cl 2p, S 2p, and O 1s electrons would further confirm the structure of the grafted molecule and the nature of the counter-ion.

Table 1: Representative XPS Core Level Binding Energies for a Surface Functionalized with an Aryl Diazonium Salt

| Element | Orbital | Binding Energy (eV) | Chemical State Assignment |

|---|---|---|---|

| C | 1s | ~284.8 | C-C/C-H in aromatic ring |

| C | 1s | ~286.0 | C-N / C-Cl |

| N | 1s | ~403.0 - 405.0 | Diazonium group (-N≡N⁺) |

| N | 1s | ~406.0 | Nitro group (-NO₂) |

| Cl | 2p | ~200.0 | C-Cl |

| S | 2p | ~168.0 - 169.0 | Sulfate ion (SO₄²⁻) |

| O | 1s | ~532.0 | Nitro group (-NO₂) / Sulfate ion (SO₄²⁻) |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability and decomposition characteristics of energetic materials like diazonium salts. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. Together, they provide a comprehensive profile of the thermal events occurring during heating.

For 2-chloro-4-nitrobenzenediazonium;sulfate, the TGA curve would be expected to show a significant mass loss corresponding to the evolution of nitrogen gas (N₂) upon decomposition. The onset temperature of this mass loss is a critical parameter for assessing the thermal stability of the salt. The presence of electron-withdrawing groups, such as the nitro and chloro substituents, generally influences the decomposition temperature of aryldiazonium salts. Studies on related compounds, such as 4-nitrobenzenediazonium (B87018) salts, have shown sharp exothermic decomposition events. whiterose.ac.uk

The DTA curve would reveal the energetic nature of the decomposition process. A sharp exothermic peak would indicate a rapid release of energy, highlighting the potential hazards associated with the thermal decomposition of the compound. The shape and temperature of this peak are crucial for understanding the kinetics and thermodynamics of the decomposition reaction.

Although a specific TGA/DTA thermogram for 2-chloro-4-nitrobenzenediazonium;sulfate is not publicly available, the following table summarizes the expected thermal decomposition characteristics based on studies of analogous nitro-substituted aryldiazonium salts.

Table 2: Expected Thermal Decomposition Characteristics of 2-chloro-4-nitrobenzenediazonium;sulfate

| Thermal Analysis Parameter | Expected Observation | Significance in Synthetic Context |

|---|---|---|

| TGA Onset Decomposition Temperature | A distinct temperature at which significant mass loss begins. | Defines the upper temperature limit for safe handling and storage. |

| TGA Peak Decomposition Temperature | The temperature at which the rate of mass loss is maximal. | Indicates the point of maximum decomposition rate. |

| TGA Mass Loss (%) | A significant percentage of mass loss corresponding to the loss of N₂ and potentially other fragments. | Confirms the decomposition pathway involving the release of nitrogen gas. |

| DTA Peak | A sharp exothermic peak coinciding with the mass loss observed in TGA. | Confirms the highly energetic and potentially explosive nature of the decomposition. |

The systematic study of the thermal behavior of 2-chloro-4-nitrobenzenediazonium;sulfate is essential for establishing safe operating parameters in its synthesis and subsequent use in various chemical transformations.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of the 2-chloro-4-nitrobenzenediazonium cation. These calculations provide insights into its geometry, electron distribution, and orbital energies, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For the 2-chloro-4-nitrobenzenediazonium cation, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional arrangement, known as the ground state geometry. These calculations would typically reveal key bond lengths and angles.

The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, along with the strongly electron-withdrawing diazonium (-N₂⁺) group, significantly influences the geometry and electronic structure of the benzene (B151609) ring. DFT calculations can quantify these effects.

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and atomic charges. For the 2-chloro-4-nitrobenzenediazonium cation, an NBO analysis would likely show a significant positive charge localized on the diazonium group, particularly on the terminal nitrogen atom. The chlorine and nitro groups would also draw electron density away from the benzene ring.

Table 1: Representative Calculated Ground State Geometries and NBO Charges for the 2-chloro-4-nitrobenzenediazonium Cation This table presents hypothetical yet chemically reasonable data based on typical DFT calculation results for similar aromatic diazonium compounds.

| Parameter | Calculated Value | Parameter | Calculated Value |

|---|---|---|---|

| Bond Lengths (Å) | NBO Charges (a.u.) | ||

| C-Cl | ~1.74 | Cl | ~ -0.15 |

| C-N (nitro) | ~1.48 | N (nitro) | ~ +0.50 |

| C-N (diazonium) | ~1.40 | Nα (diazonium, attached to ring) | ~ +0.20 |

| N≡N | ~1.09 | Nβ (diazonium, terminal) | ~ +0.35 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the energy of the HOMO reflects its ability to donate electrons.

For the 2-chloro-4-nitrobenzenediazonium cation, the strong electron-withdrawing nature of the substituents would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzenediazonium (B1195382). The LUMO is expected to be primarily localized on the diazonium group and the nitro group, making these sites highly susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a small gap suggests high reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for the 2-chloro-4-nitrobenzenediazonium Cation This table presents hypothetical yet chemically reasonable data based on typical DFT calculation results for similar aromatic diazonium compounds.

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | ~ -8.5 | Low energy indicates poor electron-donating ability. |

| LUMO | ~ -4.0 | Low energy indicates a strong electrophile, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | A relatively small gap suggests high reactivity. |

Mechanistic Predictions and Transition State Analysis

Computational chemistry allows for the exploration of potential reaction pathways and the identification of transition states, providing a deeper understanding of reaction mechanisms.

For reactions involving the 2-chloro-4-nitrobenzenediazonium cation, such as azo coupling or dediazoniation, computational methods can be used to map out the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed. The energy barrier, or activation energy, for a particular pathway can be determined from the energy difference between the reactants and the transition state. A lower energy barrier indicates a more favorable reaction pathway. For example, the energy barriers for nucleophilic attack at different positions on the aromatic ring could be calculated to predict the regioselectivity of a reaction.

The thermal and photochemical decomposition of diazonium salts are critical aspects of their chemistry. Computational simulations can help elucidate the mechanisms of these processes. Two primary decomposition pathways are generally considered:

Heterolytic decomposition: This involves the cleavage of the C-N bond to form an aryl cation and a molecule of nitrogen gas (N₂). This pathway is often favored in polar solvents.

Homolytic decomposition: This pathway involves the formation of an aryl radical and a nitrogen radical. This mechanism can be initiated by light or by electron transfer from a reducing agent.

Computational modeling can be used to calculate the energy profiles for both the heterolytic and homolytic C-N bond cleavage. The relative energies of the resulting intermediates (aryl cation vs. aryl radical) in different environments can help predict the dominant decomposition mechanism under specific conditions.

Solvent Effects in silico on Reactivity and Stability

The solvent plays a crucial role in the chemistry of diazonium salts. Computational models can incorporate the effects of the solvent to provide a more realistic description of reactivity and stability. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

Applications in Advanced Organic Synthesis and Material Science

Precursor in Complex Organic Molecule Synthesis

The inherent reactivity of 2-chloro-4-nitrobenzenediazonium;sulfate (B86663) makes it a powerful intermediate for the construction of complex organic molecules. The diazonium functional group can be readily displaced by a variety of nucleophiles, often through radical or metal-catalyzed pathways, enabling the introduction of diverse functionalities onto the aromatic core.

Intermediate for Diversely Substituted Aromatic Compounds

A primary application of this diazonium salt is in the synthesis of aromatic compounds with diverse substitution patterns. The diazonium group can be replaced with a wide array of substituents through well-established named reactions. For instance, in Sandmeyer-type reactions, copper(I) salts can be used to introduce halides (Cl, Br), cyanide, or other groups. Similarly, the Gomberg-Bachmann reaction allows for the formation of biaryl compounds by reacting the diazonium salt with another aromatic substrate.

The 2-chloro and 4-nitro groups on the benzene (B151609) ring also influence the reactivity and provide additional handles for synthetic modifications. The electron-withdrawing nature of these groups enhances the electrophilicity of the diazonium salt, facilitating its participation in various coupling reactions.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Product Class |

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | -Cl | Aryl chloride |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | -Br | Aryl bromide |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | -CN | Benzonitrile |

| Schiemann Reaction | Fluoroboric acid (HBF4), heat | -F | Aryl fluoride |

| Gomberg-Bachmann Reaction | Another aromatic compound (e.g., benzene) | -Ar' | Biaryl |

| Hydroxylation | Water (H2O), heat | -OH | Phenol |

Synthesis of Pharmaceutical Intermediates and Agrochemicals

The 2-chloro-4-nitrophenyl scaffold, readily accessible from 2-chloro-4-nitrobenzenediazonium;sulfate, is a key structural motif in a variety of biologically active molecules. This makes the diazonium salt a valuable starting material for the synthesis of intermediates used in the pharmaceutical and agrochemical industries.

In medicinal chemistry, this compound serves as a building block for antimicrobial agents. The nitro group can be chemically reduced to an amine, which can then be further functionalized to build more complex molecular structures. For example, related 2,6-dichloro-4-nitro-substituted compounds are precursors to antifungal agents. The general reactivity allows for the introduction of the 2-chloro-4-nitrophenyl group into larger molecules being developed as potential therapeutics.

Development of Functional Materials and Surfaces

The reactivity of diazonium salts extends beyond solution-phase synthesis into the realm of materials science, where they are used to modify surfaces and create novel functional materials.

Surface Modification for Adhesion and Sensing Applications

Diazonium salts, including those with nitro-substituents like 4-nitrobenzenediazonium (B87018), are widely used to covalently graft thin organic layers onto a variety of surfaces, such as metals (gold), carbon-based materials (graphene), and ceramics (titanium nitride). This surface modification is achieved through the electrochemical or chemical reduction of the diazonium salt, which generates a highly reactive aryl radical that bonds directly to the surface.

This technique can be applied using 2-chloro-4-nitrobenzenediazonium;sulfate to create surfaces functionalized with 2-chloro-4-nitrophenyl groups. The attached nitro groups can then be electrochemically reduced to amine groups, providing anchor points for the immobilization of biomolecules. This strategy is crucial for the development of biosensors, where specific binding events can be detected. For instance, surfaces modified in this manner can be used to attach enzymes, antibodies, or nucleic acids for detecting analytes like uric acid or toxins. The covalent attachment ensures the stability and reusability of the sensor surface. Furthermore, modifying materials like coal powder with nitrophenyl groups has been shown to improve the performance of reverse osmosis membranes.

| Substrate Material | Application of Modified Surface | Potential Analyte |

| Gold (Au) | Biosensing, Field-Effect Transistors (FET) | Uric Acid, Estradiol |

| Graphene | Electrochemical Sensors, Nanocomposites | Redox probes (e.g., Fe(CN)6) |

| Titanium Dioxide (TiO2) | Photocatalysis | Organic Dyes (e.g., Methyl Orange) |

| Titanium Nitride (TiN) | Biocompatible Coatings for Implants | Not Applicable |

Integration into Polymeric and Composite Materials

The ability of 2-chloro-4-nitrobenzenediazonium;sulfate to form covalent bonds with surfaces also allows for its use in creating advanced polymeric and composite materials. It can be used to functionalize nanoparticles, which are then embedded within a polymer matrix to enhance the material's properties. For example, titanium dioxide nanoparticles modified with diazonium salts have been used to create assemblies that can catalyze the degradation of dyes.

By grafting the 2-chloro-4-nitrophenyl group onto reinforcing fillers (like carbon nanotubes or silica), the adhesion between the filler and the polymer matrix can be significantly improved. This leads to composite materials with enhanced mechanical strength, thermal stability, and electrical conductivity. The diazonium salt can also act as an initiator or a coupling agent in polymerization reactions, directly integrating the functional aromatic unit into the polymer backbone.

Role as a Catalyst or Reagent in Specific Transformations

While primarily known as a synthetic intermediate, 2-chloro-4-nitrobenzenediazonium;sulfate is a key electrophilic reagent in specific chemical transformations, most notably in the synthesis of azo compounds.

In azo coupling reactions, the diazonium salt acts as a potent electrophile that reacts with electron-rich aromatic compounds, such as phenols and anilines, to form an azo linkage (-N=N-). This reaction is the cornerstone of the synthesis of a vast array of azo dyes, which are widely used as colorants in textiles, inks, and other materials. The specific substituents on both the diazonium salt and the coupling partner determine the color and properties of the resulting dye. For instance, coupling with β-naphthol can yield brightly colored dyes.

The electron-withdrawing chloro and nitro groups on the 2-chloro-4-nitrobenzenediazonium cation increase its reactivity, allowing it to couple with a broader range of aromatic partners under milder conditions compared to less activated diazonium salts. This high reactivity makes it a reliable and versatile reagent for constructing the azo functional group in various applications.

Future Research Directions and Challenges

Sustainable and Green Chemistry Approaches in Diazonium Chemistry

A significant thrust in contemporary chemical research is the integration of green chemistry principles into the synthesis and application of diazonium compounds. For 2-chloro-4-nitrobenzenediazonium;sulfate (B86663), this involves a critical reassessment of traditional synthetic routes to minimize environmental impact.

The conventional synthesis of diazonium salts, including 2-chloro-4-nitrobenzenediazonium;sulfate, from its precursor 2-chloro-4-nitroaniline (B86195) typically involves the use of sodium nitrite (B80452) in the presence of a strong mineral acid like sulfuric acid. This process, while effective, generates significant quantities of acidic wastewater and can release volatile nitrogen oxides (NOx), which are hazardous byproducts. Future research is focused on mitigating these issues through several innovative strategies.

One promising area is the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature and stoichiometry, which can lead to higher yields and reduced byproduct formation. Furthermore, the development and implementation of solid-supported diazotizing agents are being explored as a means to simplify product isolation and minimize aqueous waste streams. These solid reagents can, in principle, be recycled, further enhancing the sustainability of the process.

Table 1: Comparison of Diazotization Methods

| Feature | Traditional Batch Process | Continuous Flow Process | Solid-Supported Reagents |

|---|---|---|---|

| Waste Generation | High (acidic aqueous waste) | Reduced | Minimal |

| Byproduct Formation | Potential for NOx release | Minimized due to precise control | Low |

| Safety | Risk of thermal runaway | Enhanced safety, small volumes | High |

| Reagent Recycling | Not feasible | Not applicable | Possible |

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. While the diazotization step to form 2-chloro-4-nitrobenzenediazonium;sulfate is often conducted in aqueous media, its subsequent reactions frequently utilize organic solvents. A key research goal is to replace volatile organic compounds (VOCs) with greener alternatives. Ionic liquids and deep eutectic solvents are being investigated as potential replacements, offering benefits such as low volatility, high thermal stability, and, in some cases, enhanced reaction rates and selectivity.

Similarly, there is a drive to replace hazardous reagents used in subsequent transformations of the diazonium salt. For example, classic Sandmeyer reactions, which would convert the diazonium group to a variety of functionalities, traditionally rely on stoichiometric amounts of copper(I) salts, leading to heavy metal waste. Research into catalytic systems using more abundant and less toxic metals like iron, or even catalyst-free reaction conditions promoted by light or heat, represents a significant step forward in greening the chemistry of diazonium salts.

Discovery of Novel Reaction Pathways and Transformations

The rich reactivity of the diazonium group in 2-chloro-4-nitrobenzenediazonium;sulfate makes it a prime candidate for the development of new chemical transformations. Modern synthetic methods are unlocking novel pathways that promise greater efficiency and molecular complexity.

Photoredox and electrochemical methods have emerged as powerful tools for generating highly reactive radical species under mild conditions. Aryl diazonium salts, such as 2-chloro-4-nitrobenzenediazonium;sulfate, are excellent precursors for aryl radicals upon single-electron reduction. The electron-withdrawing nature of the nitro and chloro substituents on the benzene (B151609) ring facilitates this reduction, making it an ideal substrate for such transformations.

These methods enable a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions that are often challenging to achieve through traditional means. The resulting 2-chloro-4-nitrophenyl radical can be trapped by various nucleophiles or participate in addition reactions, providing access to a diverse array of complex molecules. Future work in this area will likely focus on expanding the scope of these reactions and developing asymmetric variants.

Table 2: Potential Applications of 2-chloro-4-nitrobenzenediazonium;sulfate in Modern Synthesis

| Reaction Type | Method | Potential Product Class | Key Advantage |

|---|---|---|---|

| Arylation of Alkenes | Photoredox Catalysis | Substituted Styrenes | Mild, room temperature conditions |

| C-H Arylation | Electrochemistry | Biaryls | Avoids pre-functionalized substrates |

| Borylation | Photoredox Catalysis | Arylboronic Esters | Access to valuable building blocks |

| Trifluoromethylation | Photoredox Catalysis | Benzotrifluorides | Direct introduction of CF3 group |

The intersection of diazonium chemistry and biocatalysis is a nascent but potentially transformative field. The high reactivity and potential toxicity of diazonium salts pose significant challenges to their use with enzymes. However, the unparalleled selectivity offered by biocatalysts is a powerful motivation for overcoming these hurdles.

Future research could explore the use of enzymes in non-aqueous media or the engineering of robust enzymes from extremophiles that can tolerate the harsh conditions. Potential enzymatic transformations could include the highly selective reduction of the diazonium group or the enzyme-mediated coupling of the diazonium salt with a biological molecule. Success in this area would represent a significant breakthrough, enabling the synthesis of complex bioconjugates and pharmaceuticals.

Enhancement of Stability and Controlled Reactivity for Niche Applications

A primary limitation in the widespread application of diazonium salts is their inherent instability, as they can be explosive when isolated in a dry state. For 2-chloro-4-nitrobenzenediazonium;sulfate, the use of sulfate as a counter-ion already imparts greater stability compared to halides like chloride. However, enhancing this stability further while maintaining controlled reactivity is a key objective for enabling its use in advanced applications.

Research in this domain focuses on strategies such as the complexation of the diazonium cation with stabilizing agents like crown ethers, which can encapsulate the -N2+ group and shield it from premature decomposition. Another approach involves the preparation of diazonium salt-ionic liquid adducts, which can result in stable, liquid-phase reagents. For controlled reactivity, immobilizing the diazonium salt onto a solid support, such as silica (B1680970) or a polymer resin, is a promising strategy. This allows for its use in flow chemistry systems, where the reactive species can be generated and consumed on demand, greatly improving safety and control. These stabilized forms of 2-chloro-4-nitrobenzenediazonium;sulfate could find niche applications in areas like surface functionalization, where a controlled grafting of 2-chloro-4-nitrophenyl layers onto materials is desired, or in the synthesis of highly functionalized polymers.

Development of Encapsulation or Stabilization Strategies

A significant challenge in the use of diazonium salts is their limited stability. Future research is focused on developing methods to stabilize these reactive intermediates. One promising approach is the use of supramolecular chemistry, where host molecules can encapsulate the diazonium ion, shielding it from the bulk environment and preventing its decomposition.

Research has shown that host molecules like cyclodextrins can encapsulate substituted benzenediazonium (B1195382) ions, altering their reactivity and stability. rsc.org For instance, β-cyclodextrin has been shown to accelerate the dediazoniation of benzenediazonium ions through a radical pathway. rsc.org The hydrophobic cavity of cyclodextrins and other macrocyclic hosts can provide a protective microenvironment for the diazonium salt, potentially allowing for its storage and use under less stringent conditions. Further investigation into the encapsulation of 2-chloro-4-nitrobenzenediazonium;sulfate by various host molecules could lead to more robust and user-friendly formulations.

Tailoring Reactivity for Chemo- and Regioselective Transformations

The high reactivity of 2-chloro-4-nitrobenzenediazonium;sulfate is advantageous for its use in dye synthesis, but it can also lead to a lack of selectivity in more complex chemical transformations. Future research aims to tailor its reactivity to achieve high levels of chemo- and regioselectivity.

This can be achieved by several means:

Solvent Effects: The choice of solvent can significantly influence the reaction pathway and the selectivity of the coupling reaction.

pH Control: The pH of the reaction medium is a critical parameter in azo coupling. For couplings with phenols, a slightly alkaline pH is typically required to deprotonate the phenol, making it a more reactive nucleophile. For couplings with anilines, the reaction is often carried out in mildly acidic conditions. Careful control of pH can therefore direct the reaction towards the desired product and minimize side reactions.

Directing Groups: The existing chloro and nitro substituents on the diazonium salt, as well as substituents on the coupling component, direct the position of the azo coupling. Understanding these electronic and steric effects is key to predicting and controlling the regioselectivity of the reaction. For example, in coupling with phenols and anilines, the substitution typically occurs at the para position relative to the activating hydroxyl or amino group, unless that position is already blocked.

By systematically studying these factors, the reactivity of 2-chloro-4-nitrobenzenediazonium;sulfate can be fine-tuned, enabling its use in the synthesis of more complex and precisely functionalized molecules for a variety of applications beyond traditional dyes.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-chloro-4-nitrobenzenediazonium sulfate?

- Methodology :

- Diazotization : Start with 2-chloro-4-nitroaniline dissolved in cold sulfuric acid (0–5°C). Add sodium nitrite (NaNO₂) dropwise under stirring to form the diazonium intermediate. Maintain pH < 1 to prevent decomposition .

- Stabilization : Isolate the diazonium salt as the sulfate by adding concentrated sulfuric acid or sodium sulfate. Filter and wash with ice-cold ethanol to remove impurities .

- Critical Parameters : Excess nitrous acid must be quenched with urea or sulfamic acid to avoid side reactions. Low temperatures (<10°C) are essential for stability .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in DMSO-d₆ to resolve aromatic protons and confirm substitution patterns. The nitro group (-NO₂) deshields adjacent protons .

- IR Spectroscopy : Identify characteristic peaks: N=N stretch (~1450 cm⁻¹), S=O (sulfate, ~1050–1200 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and ~1350 cm⁻¹) .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in methanol/water. Resolve bond angles and crystal packing effects .

Q. What safety precautions are critical during handling?

- Methodology :

- Use explosion-proof equipment for diazonium synthesis (risk of rapid decomposition).

- Work in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Store at –20°C in amber vials to limit light/thermal degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this diazonium salt in azo coupling reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices. The nitro and chloro groups enhance electrophilicity at the diazo carbon, favoring coupling with electron-rich arenes (e.g., phenols) .

- Transition State Analysis : Use QM/MM simulations to model the attack of nucleophiles (e.g., β-naphthol) on the diazonium group, identifying activation barriers .

Q. What strategies stabilize the diazonium sulfate against thermal decomposition?

- Methodology :

- Coordination with Stabilizers : Add sulfonic acid derivatives (e.g., naphthalene sulfonate) to form hydrogen bonds with the diazonium ion, reducing decomposition rates .

- Encapsulation : Use β-cyclodextrin or ionic liquids to isolate the diazonium group from moisture and heat .

Q. How does the sulfonate group influence electrochemical properties in material science applications?

- Methodology :

- Cyclic Voltammetry : Measure redox peaks in acetonitrile/TBAP electrolyte. The sulfate counterion lowers reduction potential (vs. chloride salts) due to enhanced solvation .

- Surface Modification : Graft the diazonium salt onto carbon electrodes via electroreduction. XPS confirms covalent bonding (C–N peaks at ~400 eV) .

Q. What impurities arise during synthesis, and how are they analyzed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.